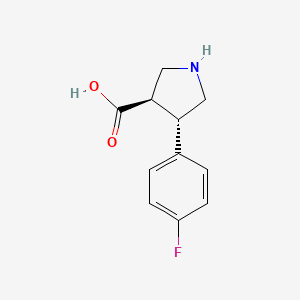
(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid, also known as FPC or Fluoropyrrolidine carboxylic acid, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Mécanisme D'action
(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid acts as a selective agonist of the AMPA subtype of glutamate receptors, which are responsible for the fast excitatory synaptic transmission in the central nervous system. By binding to these receptors, this compound enhances the activity of glutamate, leading to increased synaptic transmission and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various experimental models. In animal studies, this compound has been found to enhance learning and memory, reduce anxiety and depression-like behaviors, and increase locomotor activity. In vitro studies have shown that this compound enhances the activity of glutamate receptors, leading to increased synaptic transmission and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid is its selectivity for the AMPA subtype of glutamate receptors, which allows for a more precise manipulation of synaptic transmission and plasticity. However, one of the main limitations of this compound is its relatively low potency compared to other AMPA receptor agonists, which may limit its usefulness in certain experimental models.
Orientations Futures
There are several potential future directions for the study of (3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid. One area of interest is the development of more potent and selective this compound analogs for use in experimental models. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, including depression, anxiety, and schizophrenia. Finally, the role of this compound in synaptic transmission and plasticity in various brain regions and circuits remains an important area of study.
Applications De Recherche Scientifique
(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid has been widely studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and schizophrenia. In neuroscience, this compound has been used as a tool for studying the role of glutamate receptors in synaptic transmission and plasticity. In drug discovery, this compound has been explored as a scaffold for the development of new drugs with improved pharmacological properties.
Propriétés
IUPAC Name |
(3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKAESVIGMPPNB-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



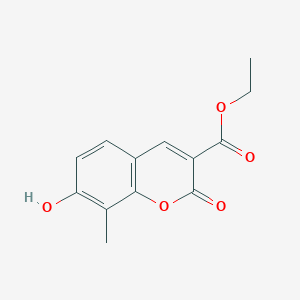
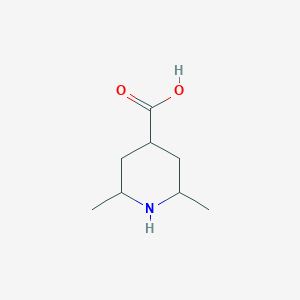
![tert-Butyl 1-(cyclopropylmethyl)-3-(hydroxymethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B3231890.png)
![3,7-Diazabicyclo[3.3.1]nonane-1-carboxylic acid, 3-methyl-7-(phenylmethyl)-](/img/structure/B3231901.png)
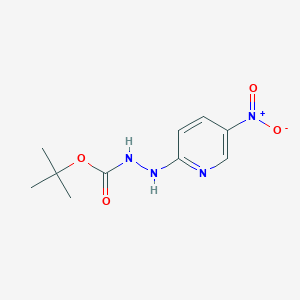
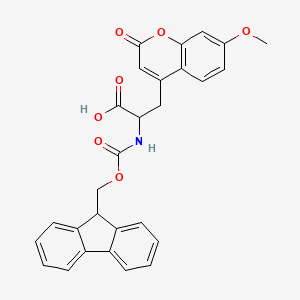
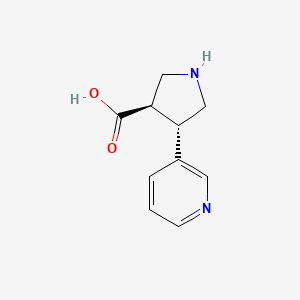


![Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B3231935.png)



![(E)-3-(thiophen-2-yl)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B3231955.png)